Cardamonin Cardamonin Cardamonin belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, cardamonin is considered to be a flavonoid lipid molecule. Cardamonin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Cardamonin (also known as Dihydroxymethoxychalcone), as shown by the increasing number of publications, has received growing attention from the scientific community due to the expectations toward its benefits to human health. Cardamonin's name comes from the fact that it can be found in cardamom spice.
1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one is a member of chalcones.
Brand Name: Vulcanchem
CAS No.: 18956-16-6
VCID: VC21034924
InChI: InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+
SMILES: COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

Cardamonin

CAS No.: 18956-16-6

Cat. No.: VC21034924

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Cardamonin - 18956-16-6

Specification

Description Cardamonin belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, cardamonin is considered to be a flavonoid lipid molecule. Cardamonin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Cardamonin (also known as Dihydroxymethoxychalcone), as shown by the increasing number of publications, has received growing attention from the scientific community due to the expectations toward its benefits to human health. Cardamonin's name comes from the fact that it can be found in cardamom spice.
1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one is a member of chalcones.
CAS No. 18956-16-6
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+
Standard InChI Key NYSZJNUIVUBQMM-BQYQJAHWSA-N
Isomeric SMILES COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O
SMILES COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O
Canonical SMILES COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator